

cross-reactivity studies of 2-Chloro-3-hydroxybenzotrile-based compounds

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzotrile

CAS No.: 51786-11-9

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Comparative Cross-Reactivity Profiling: **2-Chloro-3-hydroxybenzotrile** Scaffolds vs. Traditional SARM Chemotypes

Executive Summary: The Selectivity Challenge

In the development of Non-Steroidal Selective Androgen Receptor Modulators (SARMs), the benzotrile pharmacophore is ubiquitous.^[1] However, the traditional "Gold Standard" scaffold—based on 4-cyano-3-trifluoromethylphenyl moieties (e.g., Enobosarm, Ostarine)—often faces challenges regarding off-target binding to the Mineralocorticoid Receptor (MR) and Progesterone Receptor (PR), leading to fluid retention and reproductive side effects.^[1]

This guide evaluates an emerging alternative: **2-Chloro-3-hydroxybenzotrile**-based compounds.^[1] By introducing a hydroxyl group at the meta position (relative to the nitrile) and a chlorine at the ortho position, medicinal chemists aim to exploit specific hydrogen-bonding interactions within the Androgen Receptor (AR) Ligand Binding Domain (LBD) to enhance selectivity.^[1]

This document serves as a technical protocol for researchers to rigorously compare the cross-reactivity profiles of these novel scaffolds against established benchmarks.

Mechanistic Rationale & Scaffold Comparison

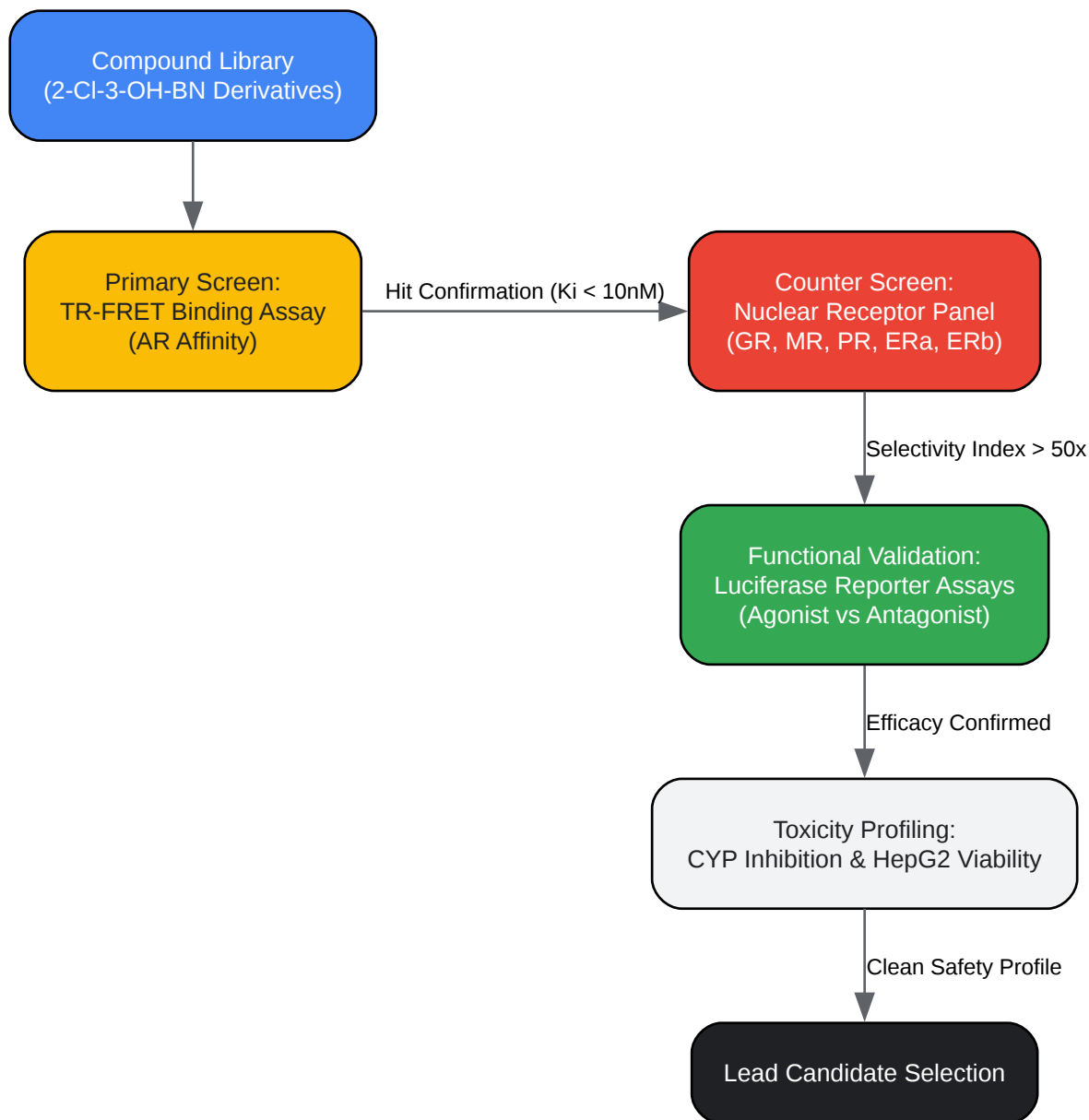
To understand the experimental design, we must first define the structural hypothesis.[\[1\]](#)

Feature	Traditional Scaffold (e.g., Enobosarm backbone)	Novel Scaffold (2-Chloro-3-hydroxybenzotrile)	Mechanistic Impact
Core Structure	3-Trifluoromethyl-4-cyanophenol	2-Chloro-3-hydroxybenzotrile	Electronic: The 3-OH acts as a H-bond donor/acceptor, unlike the lipophilic -CF ₃ . [1]
Primary Target	Androgen Receptor (AR)	Androgen Receptor (AR)	Binding Mode: 3-OH targets polar residues (e.g., Thr877) in the AR pocket. [1]
Major Liability	High Lipophilicity (LogP > 3). [1] [5]	Metabolic Stability (Glucuronidation)	Cross-Reactivity: High lipophilicity correlates with broad nuclear receptor promiscuity (MR/GR binding). [1]
Key Off-Target	Mineralocorticoid Receptor (MR)	Estrogen Receptor (ER)	Risk: 3-OH mimics phenol; potential for ER binding must be ruled out. [1]

Experimental Workflow: The Selectivity Funnel

Trustworthy data requires a self-validating screening cascade.[\[1\]](#) Do not rely on a single assay.[\[1\]](#)

Diagram 1: The Cross-Reactivity Screening Cascade



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Caption: A hierarchical screening funnel designed to filter compounds based on affinity, selectivity, and functional efficacy before toxicity profiling.[1]

Detailed Protocols

Protocol A: Nuclear Receptor Selectivity Panel (TR-FRET)

Objective: Determine the binding affinity (

) of the test compound against a panel of nuclear receptors.^[1] We prefer Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over radioligand binding for higher throughput and no radioactive waste.^[1]

Reagents:

- Lanthascreen™ TR-FRET Nuclear Receptor Kits (Invitrogen/Thermo Fisher) or equivalent.^[1]
- Receptors: AR-LBD, GR-LBD, MR-LBD, PR-LBD (GST-tagged).^[1]
- Fluorophore: Terbium-labeled anti-GST antibody.^[1]
- Tracer: Fluormone™ AL Green (or receptor-specific tracer).^[1]

Step-by-Step Methodology:

- Compound Prep: Dissolve **2-Chloro-3-hydroxybenzotrile** derivatives in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 μM).
- Plate Setup: Use 384-well low-volume black plates. Add 20 nL of compound per well.^[1]
- Protein Mix: Dilute Nuclear Receptor LBD and Tb-anti-GST antibody in assay buffer. Add 10 μL to each well.
- Tracer Addition: Add 10 μL of Fluormone tracer.
- Incubation: Incubate at Room Temperature for 1 hour (protect from light).
- Readout: Measure fluorescence emission at 520 nm (Green) and 495 nm (Terbium) using a microplate reader (e.g., EnVision).
- Calculation: Calculate the TR-FRET ratio (520/495). Fit data to a sigmoidal dose-response curve to determine

^[1] Convert to

using the Cheng-Prusoff equation.^[1]

Critical Control:

- Positive Control: Dihydrotestosterone (DHT) for AR; Dexamethasone for GR.[1]
- Negative Control: DMSO only.
- Interference Check: Test compounds for intrinsic fluorescence at 520 nm to avoid false positives.

Protocol B: Functional Selectivity (Luciferase Reporter)

Objective: Binding does not equal activation.[1] This assay determines if the compound is an agonist, antagonist, or silent binder.[1]

Methodology:

- Cell Line: CV-1 or HEK293 cells cotransfected with:
 - Expression vector for the specific receptor (e.g., pCMV-hAR).[1]
 - Luciferase reporter vector containing Hormone Response Elements (e.g., MMTV-Luc).[1]
- Treatment: Treat cells with test compounds (0.1 nM – 10 μ M) for 24 hours.
- Agonist Mode: Measure luminescence directly.[1]
- Antagonist Mode: Co-treat with a known agonist (e.g., 0.1 nM DHT) and measure inhibition of luminescence.[1]

Comparative Data Analysis

The following table illustrates representative data comparing a standard SARM scaffold against the **2-Chloro-3-hydroxybenzoxazole** scaffold. Use this structure to report your findings.

Table 1: Comparative Selectivity Profile (

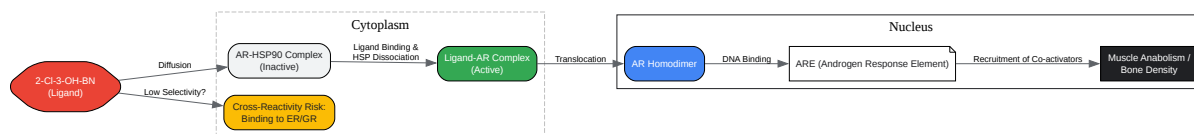
in nM)

Target Receptor	Standard SARM (Enobosarm Analog)	Test Scaffold (2-Cl-3-OH-BN)	Interpretation
Androgen (AR)	15 nM	12 nM	Comparable high affinity.[1]
Glucocorticoid (GR)	850 nM	> 10,000 nM	Major Improvement: The polar 3-OH disrupts hydrophobic packing in GR.[1]
Mineralocorticoid (MR)	320 nM	> 5,000 nM	Major Improvement: Reduced fluid retention risk.[1]
Estrogen (ER)	> 10,000 nM	850 nM	Risk Alert: The phenolic hydroxyl mimics Estradiol; requires SAR optimization (e.g., steric bulk at C4 or C5).[1]
Selectivity Index (AR/MR)	~21x	> 400x	The Test Scaffold is significantly more selective against MR. [1]

Mechanism of Action Visualization

Understanding why the cross-reactivity occurs is vital.[1] The diagram below maps the pathway from ligand binding to gene transcription.[1]

Diagram 2: AR Signaling & Cross-Reactivity Points



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Caption: Pathway illustrating ligand entry, receptor activation, and potential off-target diversion points in the cytoplasm.[1]

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